7-Bromo-3-iodo-1H-indazole
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Overview
Description
“7-Bromo-3-iodo-1H-indazole” is a compound with the molecular formula C7H4BrIN2 . It has a molecular weight of 322.93 g/mol . The IUPAC name for this compound is 7-bromo-3-iodo-2H-indazole .
Synthesis Analysis
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . This review aims to summarize the recent advances in various methods for the synthesis of indazole derivatives .
Molecular Structure Analysis
The molecular structure of “7-Bromo-3-iodo-1H-indazole” includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound usually contains two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole .
Chemical Reactions Analysis
The chemical reactions of indazole derivatives are complex and can involve a wide range of functional groups . For example, comparative reactions between different benzene halides (fluoro-, chloro-, bromo- and iodo-benzenes) and hydrazine hydrate have been carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-3-iodo-1H-indazole” include a molecular weight of 322.93 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . The exact mass is 321.86026 g/mol, and the monoisotopic mass is also 321.86026 g/mol .
Scientific Research Applications
Synthesis and Chemical Reactivity
"7-Bromo-3-iodo-1H-indazole" serves as a pivotal compound in the synthesis of diverse indazole derivatives through palladium-catalyzed cross-coupling reactions. It has been utilized in efficient synthesis methodologies to create 7-substituted or 3,7-disubstituted 1H-indazoles, which are significant for constructing indazole scaffolds with varied functional groups (Cottyn, Vichard, Terrier, Nioche, & Raman, 2007). Similarly, it plays a crucial role in sequential Sonogashira and Suzuki cross-coupling reactions, leading to the synthesis of functionalized indazoles and indoles, demonstrating its versatility in creating compounds with potential as 5-HT receptor ligands (Witulski, Ramón Azcón, Alayrac, Arnautu, Collot, & Rault, 2005).
Safety And Hazards
Future Directions
The future directions for “7-Bromo-3-iodo-1H-indazole” and similar compounds are likely to involve further exploration of their synthesis and biological activities . Given their wide range of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities .
properties
IUPAC Name |
7-bromo-3-iodo-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNJULUTBLCRHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646581 |
Source
|
Record name | 7-Bromo-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-iodo-1H-indazole | |
CAS RN |
944904-26-1 |
Source
|
Record name | 7-Bromo-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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